molecular formula C14H23BN2O2 B13021987 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

Cat. No.: B13021987
M. Wt: 262.16 g/mol
InChI Key: YIJALFSHMBIKMF-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a tert-butyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the reaction of a pyrazine derivative with a boronate ester. One common method includes the use of tert-butyl pyrazine and a boronate ester in the presence of a palladium catalyst under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The implementation of green chemistry principles, such as the use of sustainable solvents and catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various aryl or vinyl-substituted pyrazine derivatives.

Scientific Research Applications

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine depends on the specific application and reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-5-bromopyrazine: Similar structure but with a bromine atom instead of the boronate ester.

    2-(tert-Butyl)-5-chloropyrazine: Similar structure but with a chlorine atom instead of the boronate ester.

    2-(tert-Butyl)-5-iodopyrazine: Similar structure but with an iodine atom instead of the boronate ester.

Uniqueness

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to the presence of the boronate ester group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block in organic synthesis, enabling the formation of complex molecules with high precision and efficiency.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H23BN2O2/c1-12(2,3)10-8-17-11(9-16-10)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3

InChI Key

YIJALFSHMBIKMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C(C)(C)C

Origin of Product

United States

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